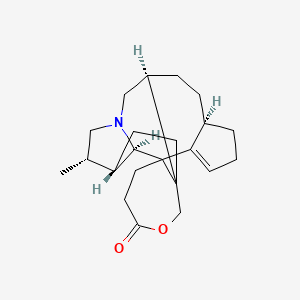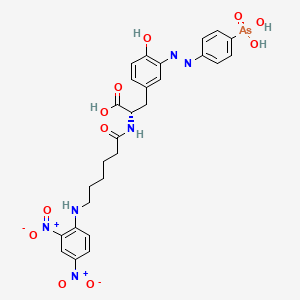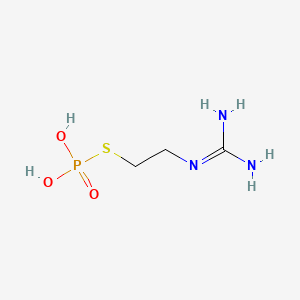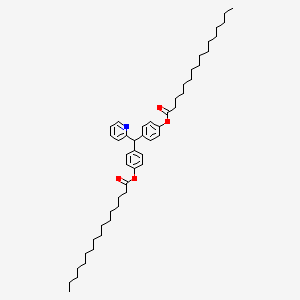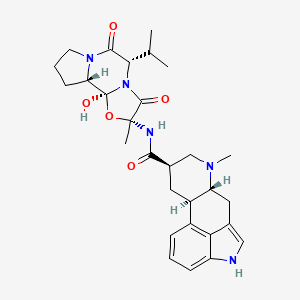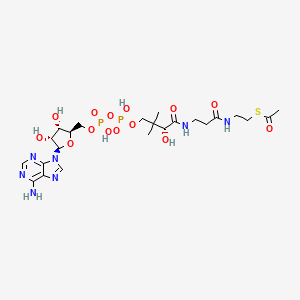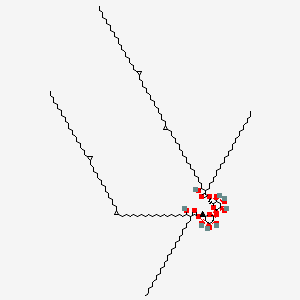
Selinidin
Overview
Description
Selinidin is a natural compound derived from the roots of Selinum vaginatum, a glabrous herb found in the Himalayas at altitudes ranging from 1800 to 3900 meters. The roots of this plant possess a sweet musky and bitter spicy odor and are traditionally used as a nervine sedative. Additionally, they are employed in incenses and for fumigating houses .
Synthesis Analysis
The synthesis of Selinidin involves its isolation from the dried and powdered roots of Selinum vaginatum. The extraction process typically utilizes petroleum ether, followed by chromatography over silica gel. The chemical structure of Selinidin has been established based on 1H NMR and mass spectral data .
Molecular Structure Analysis
The crystal structure reveals two independent molecules (A and B) per asymmetric unit. While the coumarin nucleus remains planar in both molecules, differences arise in the conformation of the dihydropyran ring and the 2-methylbutenoyloxy side chain at C9. These variations are influenced by different C–H···π interactions in molecules A and B. The dimers formed by π–π interactions between coumarin fragments connect molecules A and B .
Physical And Chemical Properties Analysis
Scientific Research Applications
Tyrosinase Inhibition
Selinidin has been identified as a modulator of tyrosinase, an enzyme crucial in the process of melanin production in the skin. Research indicates that Selinidin extracted from the roots of Angelica keiskei can inhibit tyrosinase activity, which may be beneficial in treating hyperpigmentation disorders and for cosmetic applications aiming to regulate skin tone .
Crystal Structure Analysis
The crystal structure of Selinidin has been studied, revealing insights into its molecular interactions. These studies are significant for understanding the compound’s physical and chemical properties, which can influence its therapeutic potential and stability in various formulations .
Sedative Properties
Selinidin, isolated from the roots of Selinum vaginatum , has been traditionally used as a nervine sedative. The roots of the plant are known for their sweet musky and bitter spicy odor and are utilized in incenses and fumigation, indicating possible applications in aromatherapy and alternative medicine .
Antioxidant Potential
The antioxidant capacity of coumarins is well-documented, and Selinidin, as a member of this class, may possess similar properties. This opens up avenues for its use in preventing oxidative stress-related diseases and in skincare products as an antioxidant agent.
It’s important to note that while these applications are based on the properties of Selinidin and its chemical class, direct research on Selinidin itself may be limited. Further studies are needed to fully understand its potential and to develop practical applications in these areas. The information provided here is derived from current scientific literature and should be used as a starting point for more in-depth research .
Mechanism of Action
Selinidin, also known as Selenedin, is a coumarin derivative isolated from Angelica keiskei . This compound has been found to have significant effects on mast cell activation, which plays a crucial role in the development of allergic inflammation .
Target of Action
Selinidin’s primary target is the high-affinity receptor for IgE (FcεRI) found on mast cells . This receptor plays a crucial role in the development of allergic inflammation .
Mode of Action
Selinidin interacts with its target, the FcεRI, by attenuating mast cell degranulation following the engagement of FcεRI with IgE and antigen . It does this without affecting the binding of IgE to FcεRI .
Biochemical Pathways
Selinidin affects the FcεRI-mediated signaling pathway. It decreases the phosphorylation of phospholipase C-γ1, p38 mitogen-activated protein kinase, and IκB-α upon FcεRI stimulation . These steps are critical for a variety of mast cell functions, such as the release of preformed intragranular chemical mediators, new synthesis of eicosanoids, and production of proinflammatory cytokines .
Result of Action
Selinidin’s action results in the attenuation of the release of β-hexosaminidase, synthesis of leukotriene C4, and production of tumor necrosis factor-α . These effects suggest that Selinidin suppresses IgE-mediated mast cell activation .
Action Environment
It’s worth noting that selinidin is isolated from angelica keiskei, a plant that grows mainly in warm areas along the pacific coast of japan . The plant’s environment could potentially influence the compound’s properties and efficacy.
properties
IUPAC Name |
[(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHCDWLSHIIIIT-GHAIFCDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318639 | |
| Record name | Selinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(9S)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | |
CAS RN |
19427-82-8 | |
| Record name | Selinidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19427-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



